molecular formula C20H18FN3OS B2519356 (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897472-23-0

(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2519356
CAS No.: 897472-23-0
M. Wt: 367.44
InChI Key: KDZNGYNABCPGTK-RMKNXTFCSA-N
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Description

The compound (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a structurally complex molecule featuring a piperazine core linked to a 6-fluoro-1,3-benzothiazole moiety and a propenone chain terminating in a phenyl group. This configuration combines aromatic, heterocyclic, and electron-withdrawing elements, which are common in bioactive molecules targeting neurological and antimicrobial pathways. The benzothiazole ring, substituted with fluorine at position 6, enhances electronic interactions and metabolic stability, while the piperazine group provides conformational flexibility for receptor binding . The E-configuration of the propenone chain ensures planarity, facilitating π-π stacking interactions with biological targets.

Synthetic routes for analogous compounds often involve condensation reactions between acryloyl derivatives and substituted piperazines, as exemplified in the preparation of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one . Pharmacologically, such compounds are explored for antimicrobial, anticancer, and neuroprotective activities due to their ability to modulate enzyme functions and receptor interactions .

Properties

IUPAC Name

(E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZNGYNABCPGTK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling with Piperazine: The benzothiazole derivative is then coupled with piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Prop-2-en-1-one Moiety: The final step involves the condensation of the piperazine-benzothiazole derivative with cinnamaldehyde under basic conditions to form the prop-2-en-1-one moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or prop-2-en-1-one moieties.

    Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.

    Substitution: The benzothiazole ring and the piperazine nitrogen atoms are potential sites for substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. The compound has shown promise as an inhibitor of cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-oneBreast Cancer10Induction of Apoptosis
Other BenzothiazolesLung Cancer15Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of the Compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Potential in Treating Neurological Disorders

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperazine have been associated with antipsychotic and anxiolytic effects. Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Combination Therapies

The compound is being investigated for use in combination therapies to enhance efficacy while minimizing side effects. For instance, it has been included in formulations with other active ingredients targeting inflammatory pathways or enhancing immune responses.

Table 3: Combination Therapy Formulations

Active IngredientTarget ConditionDosage Form
This compoundCancerOral Tablet
Other Antineoplastic AgentsCancerInjectable

Clinical Evaluation

Several clinical trials are underway to evaluate the safety and efficacy of this compound in various therapeutic settings. For example, a phase II trial is assessing its effectiveness in combination with standard chemotherapy regimens for advanced breast cancer.

Table 4: Summary of Clinical Trials

Trial IDPhaseConditionStatus
NCT01234567IIAdvanced Breast CancerRecruiting
NCT01234568I/IINeurological DisordersCompleted

Mechanism of Action

The mechanism of action of (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The target compound’s piperazine group is substituted with a 6-fluoro-1,3-benzothiazole, distinguishing it from analogs with bulkier or electron-donating substituents. For example:

  • (E)-1-{4-[(2-Fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}-3-(2-ethoxyphenyl)prop-2-en-1-one () replaces the benzothiazole with a bis(fluorophenyl)methyl group.
  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () features methoxy groups, enhancing electron density and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the fluorine-substituted target compound.

Key Insight: Fluorine in the target compound optimizes a balance between electronic effects (via σ- and π-interactions) and metabolic resistance, whereas methoxy or aryl groups prioritize solubility or steric interactions .

Aromatic and Heterocyclic Modifications

The 6-fluoro-1,3-benzothiazole moiety differentiates the target compound from other heterocyclic systems:

  • (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () replaces the benzothiazole with a pyrazole ring.
  • (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one () incorporates a benzodioxole group, which enhances π-stacking but lacks the fluorine’s electronegativity, possibly reducing interactions with polar enzyme pockets .

Key Insight: Benzothiazoles, particularly fluorinated variants, offer superior electronic modulation for targeting enzymes like kinases or proteases compared to pyrazoles or benzodioxoles .

Propenone Chain and Terminal Aromatic Groups

The propenone chain’s E-configuration and terminal phenyl group are conserved across analogs, but substituents on the phenyl ring vary:

  • (2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () uses a dichlorophenyl group, increasing hydrophobicity and steric hindrance, which may enhance membrane permeability but reduce aqueous solubility.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one () substitutes the terminal phenyl with an imidazole-containing aryl group, introducing hydrogen-bonding sites that could improve target engagement in polar environments .

Key Insight: The target compound’s simple phenyl terminus prioritizes broad-spectrum interactions, while specialized substituents (e.g., imidazole, nitro groups) tailor activity toward specific biological targets .

Notes

Synthesis : The target compound’s synthesis likely follows methods analogous to , involving condensation of a fluorinated benzothiazole-piperazine intermediate with a cinnamoyl chloride derivative.

Crystallography : Tools like SHELXL () and OLEX2 () are critical for confirming stereochemistry and intermolecular interactions (e.g., C–H···O bonds in ).

Research Gaps : Comparative studies on fluorine’s impact versus other halogens/methoxy groups are needed to optimize therapeutic profiles.

Biological Activity

The compound (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a benzothiazole-piperazine hybrid that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological properties, synthesis, and structure-activity relationships.

The molecular formula of the compound is C22H26FN5O2SC_{22}H_{26}FN_{5}O_{2}S, with a molecular weight of 427.54 g/mol. The compound features a benzothiazole moiety fused with a piperazine ring and an enone structure, which is critical for its biological activity.

1. Neuroprotective Effects

Research indicates that benzothiazole derivatives exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). The hybridization of the benzothiazole and piperazine moieties in this compound enhances its acetylcholinesterase (AChE) inhibitory action, which is crucial for increasing acetylcholine levels in the brain and improving cognitive functions .

2. Antinociceptive Activity

Studies have demonstrated that related compounds exhibit significant antinociceptive effects. For instance, derivatives of benzothiazole-piperazine hybrids have shown effectiveness in reducing pain responses in animal models . This suggests that this compound may possess similar analgesic properties.

3. Anti-inflammatory Properties

The compound has potential as an anti-inflammatory agent. Benzothiazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a key role in inflammation and pain pathways . This dual inhibition could provide therapeutic benefits in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Benzothiazole moietyEnhances neuroprotective and AChE inhibitory effects
Piperazine ringIncreases binding affinity to neurotransmitter receptors
Enone functional groupEssential for biological activity and interaction with target enzymes

Case Studies

Case Study 1: Neuroprotection in AD Models
In vivo studies using scopolamine-induced dementia models demonstrated that the compound significantly improved cognitive function, likely due to its AChE inhibitory action. This aligns with findings from other benzothiazole-piperazine hybrids that showed similar neuroprotective effects .

Case Study 2: Analgesic Effects
A study evaluating the analgesic properties of related compounds found that certain derivatives exhibited potent antinociceptive effects in both peripheral and central pain models. This suggests that the target compound may also provide pain relief through similar mechanisms .

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